VH032 phenol-linker 2
Description
Proteolysis-Targeting Chimera Technology Overview: E3 Ligase Recruitment Mechanisms
Proteolysis-Targeting Chimeras represent a revolutionary approach to therapeutic intervention that harnesses the cell's natural protein degradation machinery to eliminate specific target proteins. These bifunctional molecules simultaneously bind to a protein of interest and an E3 ubiquitin ligase, forming a ternary complex that induces ubiquitylation of the target protein and its subsequent degradation by the proteasome. The fundamental mechanism relies on the induced proximity between the target protein and the E3 ligase, which would not naturally interact under physiological conditions. This approach differs fundamentally from traditional small-molecule inhibitors, which typically function by blocking the active site or allosteric regulation of target proteins, offering potential advantages for targeting previously "undruggable" proteins.
The E3 ubiquitin ligase component serves as the critical engine of protein degradation within Proteolysis-Targeting Chimeras, catalyzing the transfer of ubiquitin to lysine residues on the target protein. Among the over 600 human E3 ligases identified, fewer than two percent have been successfully recruited for targeted protein degradation applications, highlighting the significant untapped potential within this protein family. The von Hippel-Lindau E3 ligase complex, comprising Cullin 2, Ring-box 1, Elongin B, Elongin C, and von Hippel-Lindau proteins, has emerged as one of the most extensively utilized E3 ligases in Proteolysis-Targeting Chimera development. This complex naturally recognizes hypoxia-inducible factor proteins that have been hydroxylated at specific proline residues, providing a well-characterized binding site that can be targeted by small-molecule ligands.
The recruitment mechanism involves several critical steps that determine the overall efficacy of protein degradation. Initially, the Proteolysis-Targeting Chimera must achieve simultaneous binding to both the target protein and the E3 ligase with sufficient affinity and residence time to enable ternary complex formation. The geometry and dynamics of this ternary complex then influence the efficiency of ubiquitin transfer to accessible lysine residues on the target protein. Multiple rounds of ubiquitination typically occur, creating polyubiquitin chains that serve as degradation signals recognized by the 26S proteasome. The catalytic nature of this process allows a single Proteolysis-Targeting Chimera molecule to facilitate the degradation of multiple target protein molecules, providing potential advantages in terms of dosing and duration of action compared to traditional inhibitors.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core VH032 Ligand Synthesis
The VHL-binding moiety of this compound originates from the parent compound VH032, a hydroxyproline derivative optimized for high-affinity VHL interactions. Synthesis begins with the acetylation of VH032 amine (6 ) using acetic anhydride in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM), yielding VH032 (1 ) with a 60.6% purity after high-performance liquid chromatography (HPLC) purification.
Linker Installation via Alkylation
The phenolic hydroxyl group of the VH032 scaffold serves as the attachment point for the alkyl linker. In a representative procedure:
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Alkylation : The phenol group is reacted with 6-bromohexylamine under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to introduce the C6 spacer.
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Deprotection : A tert-butyloxycarbonyl (BOC) group on the terminal amine is removed via treatment with hydrochloric acid in dioxane, yielding the free amine.
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Coupling : The alkylated intermediate is coupled to the VHL ligand using amide bond-forming reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
This sequence achieves an overall yield of 14–41%, with the final step often being yield-limiting due to steric hindrance at the coupling site.
Optimization of Synthetic Conditions
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote epimerization at the hydroxyproline stereocenter. Low-temperature conditions (−20°C) are employed during sensitive steps to preserve stereochemical integrity.
Protecting Group Strategy
Temporary protection of the terminal amine with BOC ensures compatibility with subsequent coupling reactions. BOC removal under acidic conditions (e.g., 4 M HCl in dioxane) avoids side reactions at the labile hydroxyproline moiety.
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Mitsunobu conditions, DCM, 0°C | 65–78 | ≥90 |
| BOC Deprotection | 4 M HCl/dioxane, RT, 2 h | 92–95 | ≥95 |
| Amide Coupling | EDC/HOBt, DIPEA, DMF, RT, 24 h | 14–41 | ≥95 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The retention time and UV profile are compared against reference standards to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) reveals critical structural features:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C30H45N5O5S·2HCl (M. Wt 660.7).
Applications in PROTAC Development
This compound has been utilized in PROTACs targeting kinases (e.g., ERK5) and epigenetic regulators. Its alkyl linker promotes cell permeability compared to polyethylene glycol (PEG)-based alternatives, as evidenced by nuclear Overhauser effect (NOE) studies showing compact, folded conformations in solution. For example:
Chemical Reactions Analysis
Types of Reactions
VH 032 phenol - linker 2 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide and thiazole groups.
Substitution: The alkyl linker allows for substitution reactions, enabling the conjugation of different target protein ligands.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various conjugates of VH 032 phenol - linker 2 with different target protein ligands. These conjugates are used in PROTAC research to study protein degradation pathways .
Scientific Research Applications
Targeted Protein Degradation
VH032 has been extensively utilized in designing PROTACs that target various proteins implicated in diseases like cancer and neurodegeneration. For instance:
- Cancer Therapy : PROTACs incorporating VH032 have shown efficacy in degrading oncoproteins such as BCL-xL and BCL-2, leading to reduced tumor growth in preclinical models .
- Neurodegenerative Disorders : Research indicates that PROTACs utilizing VH032 can target misfolded proteins associated with neurodegenerative diseases, aiding in cellular clearance mechanisms .
Development of Novel Therapeutics
The versatility of VH032 allows researchers to modify its linker properties, enhancing pharmacokinetics and bioavailability:
- Linker Optimization : Studies have demonstrated that varying linker lengths can significantly impact the potency and selectivity of PROTACs. For example, optimal linker configurations have been identified that improve degradation efficiency without inducing apoptosis .
- Oral Bioavailability : Recent advancements have led to the design of orally bioavailable PROTACs using VH032, expanding therapeutic options beyond intravenous administration .
Data Tables
Case Study 1: Targeting BCL-xL
In a study focused on leukemia treatment, PROTACs designed with VH032 effectively degraded BCL-xL and BCL-2. The research demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential for selective cancer therapy .
Case Study 2: Neurodegeneration
Another investigation explored the use of VH032-based PROTACs to target tau protein aggregates associated with Alzheimer's disease. Results indicated that these compounds could facilitate tau clearance from neuronal cells, suggesting a promising avenue for therapeutic intervention .
Mechanism of Action
VH 032 phenol - linker 2 exerts its effects by recruiting the von-Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This mechanism is central to the function of PROTAC molecules, which are designed to selectively degrade specific proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Linker Chemistry and Permeability
VH032 phenol-linker 2’s permeability and efficacy are influenced by its linker structure. Key comparisons include:
Key Insight: Amide bonds (e.g., in MZ series) enhance permeability over thioether-based linkers. This compound likely balances permeability and stability through its alkyl-phenol design, avoiding the polar PEG linkers that reduce cell penetration in some PROTACs .
Binding Affinity and Structural Modifications
Structural tweaks to VH032 derivatives significantly alter VHL binding:
Key Insight: Fluorination (e.g., F-Hyp) improves affinity but may compromise permeability. This compound retains native Hyp interactions while leveraging its phenol-alkyl linker for PROTAC cooperativity .
Degradation Efficiency and Linker Length
Linker length and attachment points critically influence PROTAC performance:
Key Insight: Shorter, rigid linkers (e.g., PEG-based or covalent acrylamide) often enhance degradation. This compound’s alkyl chain may provide flexibility for ternary complex formation without steric hindrance .
Biological Activity
VH032 phenol-linker 2 is a small molecule that serves as a potent inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered significant attention in the field of drug development, particularly for its applications in PROTAC (proteolysis-targeting chimera) technology. This article explores the biological activity of this compound, including its mechanism of action, binding affinity, and implications for therapeutic use.
The VHL protein is part of an E3 ubiquitin ligase complex that targets HIF-α for degradation under normoxic conditions. Under hypoxic conditions, HIF-α accumulates and activates genes that promote angiogenesis and erythropoiesis. This compound disrupts the interaction between VHL and HIF-α, leading to increased levels of HIF-α and subsequent activation of hypoxia-responsive genes. This mechanism is particularly relevant in conditions such as anemia and certain cancers where HIF stabilization may be beneficial.
Binding Affinity and Selectivity
The binding affinity of this compound has been characterized using various assays. In a TR-FRET (time-resolved fluorescence resonance energy transfer) assay, VH032 demonstrated a dissociation constant () value of approximately 3.39 nM, indicating high affinity for the VHL protein . Comparative studies with other VHL ligands showed that VH032 was significantly more potent than non-VHL ligands, highlighting its selectivity .
In Vitro Studies
In a study examining the effects of VH032 on cellular proteomes, HeLa cells treated with the compound exhibited increased levels of VHL protein after 24 hours, which was not observed with hypoxia or other PHD inhibitors . This suggests that VH032 not only inhibits VHL but may also induce a compensatory increase in VHL levels, potentially influencing long-term cellular responses.
| Compound | Treatment Duration | VHL Protein Level Increase |
|---|---|---|
| VH032 | 24 hours | 1.59 (Replicate 1), 1.53 (Replicate 2) |
| IOX2 | 24 hours | 1.02 (Replicate 1), 0.94 (Replicate 2) |
| Hypoxia | 24 hours | Decrease (0.87 - 0.89) |
In Vivo Applications
The application of VH032 in vivo has also been explored. For example, administration of VH298, a more potent derivative of VH032, demonstrated effective induction of the hypoxic response in animal models . This highlights the potential therapeutic applications of VH032 and its derivatives in treating diseases characterized by low oxygen levels.
Implications for Drug Development
The ability of this compound to stabilize HIF-α presents opportunities for therapeutic interventions in conditions like ischemia or cancer therapy where HIF activation is desirable. Furthermore, its role in PROTAC technology allows for targeted degradation of specific proteins within cells, expanding its utility beyond simple inhibition.
Q & A
Q. What is the mechanistic role of VH032 phenol-linker 2 in PROTAC-mediated protein degradation?
this compound serves as a bifunctional molecule in PROTAC design. The VH032 moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while the phenol-linker (PEG5-C6-Cl) connects to a target protein-binding ligand. This configuration enables the formation of a ternary complex, facilitating ubiquitination and subsequent proteasomal degradation of the target protein . The linker length and chemistry (e.g., PEG-based spacers) are critical for optimal spatial alignment between VHL and the target protein .
Q. Which biochemical assays are standard for validating VH032’s binding affinity to VHL?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are widely used to measure binding kinetics (Kd). For VH032, a reported Kd of 185 nM for VHL/HIF-1α interaction has been validated via ITC, confirming its utility in PROTAC design . Competitive binding assays using fluorescently tagged VHL peptides may also corroborate affinity .
Q. How is this compound synthesized and characterized for purity?
Synthesis typically involves coupling VH032’s hydroxyl group to a PEG5-C6-Cl linker via esterification or amide bond formation. Characterization relies on reverse-phase HPLC (>95% purity) and NMR (1H/13C) to confirm structural integrity. Mass spectrometry (LC-MS) verifies molecular weight accuracy .
Advanced Research Questions
Q. How does the PEG5-C6-Cl linker length impact PROTAC efficacy compared to shorter or rigid linkers?
Linker flexibility and length influence ternary complex formation. PEG-based linkers (e.g., PEG5) balance solubility and spatial reach, whereas shorter linkers may impede VHL-target protein proximity. Comparative studies using PROTACs with C3 vs. PEG5 linkers show reduced degradation efficiency (DC50) with shorter spacers due to suboptimal geometry . Computational modeling (e.g., molecular dynamics) can predict optimal linker lengths for specific targets .
Q. What methodological approaches resolve contradictions in PROTAC activity data for VH032 derivatives with modified linkers?
Discrepancies in degradation efficiency may arise from cellular permeability, off-target binding, or ternary complex stability. Orthogonal assays (e.g., cellular thermal shift assays, CETSA) validate target engagement, while pulse-chase experiments quantify protein turnover rates. For example, fluorinated VH032 derivatives (e.g., (3R,4S)-F-Hyp) exhibit improved membrane permeability but require compensatory adjustments in linker chemistry to maintain cooperativity .
Q. How do structural modifications (e.g., thioamide substitution) in VH032 derivatives affect PROTAC function?
Replacing amide bonds with thioamides in VH032 alters n→π* interactions, impacting conformational stability and VHL binding. While thioamide-containing PROTACs may retain degradation activity despite reduced binary affinity (Kd), this highlights the non-linear relationship between binding affinity and proteolytic efficiency. Quantum mechanics/molecular mechanics (QM/MM) simulations rationalize these effects by analyzing hydrogen-bonding networks and steric clashes .
Q. What strategies optimize PROTAC pharmacokinetics when using this compound in in vivo models?
Pharmacokinetic optimization involves balancing metabolic stability and bioavailability. Microsomal stability assays identify susceptible sites (e.g., PEG linker oxidation), while cyclopropane-functionalized VH032 derivatives (e.g., VH032-cyclopropane-F) enhance resistance to enzymatic degradation. Intraperitoneal administration in murine models with solubilizing agents (e.g., 10% DMSO/90% corn oil) improves bioavailability .
Methodological Considerations
- Data Interpretation : Use dose-response curves (DC50) and maximal degradation (Dmax) to quantify PROTAC efficiency. For example, VH032-based PROTACs targeting SMARCA2/4 achieve partial degradation (Dmax ~70%) due to cooperative effects .
- Contradiction Management : When PROTAC activity diverges from in vitro binding data, evaluate ternary complex formation via size-exclusion chromatography or AlphaScreen assays .
- Comparative Studies : Benchmark this compound against other E3 ligands (e.g., CRBN recruiters) using matched target warheads to isolate linker-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
